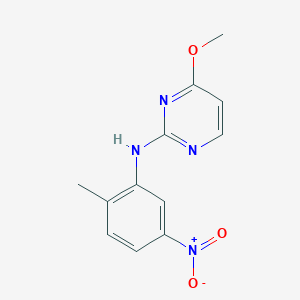
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H12N4O3 and a molecular weight of 260.25 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a nitrophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves several steps. One common method includes the reaction of 2-methyl-5-nitroaniline with 4-methoxypyrimidine-2-amine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures (around 80°C) for several hours . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Analyse Chemischer Reaktionen
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as hydrogen gas (H2) with a catalyst, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The pyrimidine ring structure allows it to bind to nucleic acids and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine can be compared with similar compounds such as:
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound has a similar structure but includes a pyridine ring instead of a methoxy group.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: This compound includes a fluorine atom and an indole ring, providing different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Biologische Aktivität
4-Methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12N4O3
- Molecular Weight : 260.25 g/mol
- CAS Number : 1025717-15-0
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-6 and IL-8. In vitro assays have shown that at a concentration of 5 µM, these compounds can effectively inhibit the release of these cytokines in LPS-induced human bronchial epithelial (HBE) cells .
Table 1: Inhibitory Effects on Cytokine Release
| Compound | Concentration (µM) | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|---|
| This compound | 5 | 70 | 65 |
| Control (Untreated) | - | 0 | 0 |
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer properties, particularly against non-small cell lung cancer (NSCLC). Research indicates that it may selectively inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is commonly associated with NSCLC progression. The compound's potency against specific EGFR mutations—such as L858R and T790M—suggests a therapeutic potential in targeting resistant cancer forms .
Table 2: Potency Against EGFR Mutants
| EGFR Mutation | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| Wild Type | >1000 | - |
| L858R | 12 | >80 |
| T790M | 15 | >70 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the methoxy group at the para position enhances hydrophobic interactions, which are crucial for binding to target proteins. Additionally, modifications at the nitrogen and carbon positions of the pyrimidine ring have been shown to influence activity significantly. For instance, substituents that enhance electron density tend to improve binding affinity and biological efficacy .
Case Studies
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including our compound, revealing that they significantly reduced inflammatory markers in vitro .
- Cancer Treatment Potential : Another study highlighted its effectiveness against NSCLC cell lines, demonstrating a marked reduction in cell viability when treated with varying concentrations of the compound .
Eigenschaften
Molekularformel |
C12H12N4O3 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4O3/c1-8-3-4-9(16(17)18)7-10(8)14-12-13-6-5-11(15-12)19-2/h3-7H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
FHSDXWLIVMCKOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















